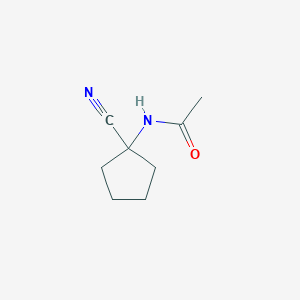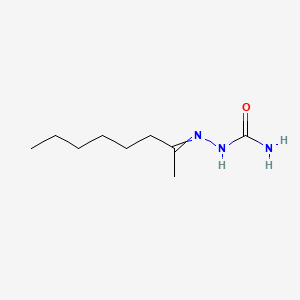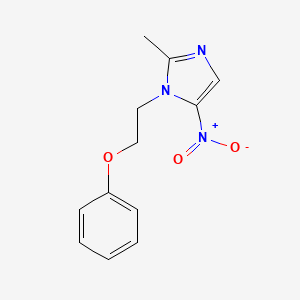
1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C14H26ClN3 and a molecular weight of 271.83 g/mol . This compound is known for its stability and is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4,6-di-tert-butylpyrimidine with ethanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and purification systems to achieve consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the ethanamine group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact molecular pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride can be compared with similar compounds such as:
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
1-(4-Pyridyl)ethanamine dihydrochloride: Another related compound with variations in the pyrimidine ring, affecting its reactivity and use in research.
The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
1196155-13-1 |
|---|---|
Molekularformel |
C14H26ClN3 |
Molekulargewicht |
271.83 g/mol |
IUPAC-Name |
1-(4,6-ditert-butylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H25N3.ClH/c1-9(15)12-16-10(13(2,3)4)8-11(17-12)14(5,6)7;/h8-9H,15H2,1-7H3;1H |
InChI-Schlüssel |
UNLFJUGGROUQNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CC(=N1)C(C)(C)C)C(C)(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B14166779.png)

![n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine](/img/structure/B14166793.png)

![2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14166801.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide](/img/structure/B14166804.png)
![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)



